N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
N-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a structurally complex pyrazole carboxamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group. The compound integrates a pyrazole ring linked via an ethyl chain to the thiazolo-triazole moiety, with additional substitutions at the pyrazole C-5 (methyl) and N-1 (phenyl) positions. Its design leverages the pyrazole carboxamide scaffold—a privileged structure in medicinal chemistry—known for modulating diverse biological targets, including fungal enzymes and nuclear receptors like the farnesoid X receptor (FXR) . The 2-fluorophenyl and thiazolo-triazole groups may enhance metabolic stability and target binding, as fluorine substituents often improve pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6OS/c1-15-19(13-26-29(15)16-7-3-2-4-8-16)22(31)25-12-11-17-14-32-23-27-21(28-30(17)23)18-9-5-6-10-20(18)24/h2-10,13-14H,11-12H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEDYOVPTXCDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiazolo-triazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.5 g/mol. The compound features a thiazolo-triazole core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolo-triazole moiety allows for hydrogen bonding and π–π interactions with these targets, modulating their activity. For instance, docking studies have shown that the compound can inhibit bacterial fatty acid biosynthesis by targeting the FabI enzyme in Staphylococcus aureus, which is crucial for bacterial growth and survival .
Antimicrobial Activity
Research indicates that thiazolo-triazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:
| Compound | MIC (μg/mL) |
|---|---|
| Thiazolo-triazole derivative A | 16 against E. coli |
| Thiazolo-triazole derivative B | 32 against C. albicans |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .
Anticancer Activity
The compound also shows promise in anticancer applications. Studies involving imidazothiazoles and related heterocycles have reported significant cytotoxic effects on various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against leukemia and breast cancer cells . The mechanism appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo-triazole derivatives. Modifications at specific positions on the thiazolo or triazole rings can dramatically influence their pharmacological profiles. For example:
- Substituents on the phenyl ring : Fluorination has been shown to enhance lipophilicity and improve binding affinity to target proteins.
- Alkyl chain length : Variations in the ethyl chain length can affect solubility and cellular uptake.
These structural modifications provide a pathway for developing more potent analogs with tailored biological activities .
Case Studies
Several studies highlight the potential of thiazolo-triazole derivatives in various therapeutic areas:
- Antimicrobial Studies : A series of thiazolo-triazoles were synthesized and evaluated for their antibacterial activity against E. coli and Staphylococcus aureus. The most potent derivative exhibited an MIC of 8 μg/mL against S. aureus.
- Anticancer Research : In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to various biological targets, aiding in the rational design of new derivatives with enhanced efficacy.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound belongs to the class of triazolothiazole derivatives, which are known for their diverse pharmacological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The structural characteristics of the compound facilitate interactions with biological targets, making it a candidate for further research in drug development.
Mechanism of Action
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide interacts with specific enzymes and receptors through hydrogen bonding and other molecular interactions. This modulation of activity is crucial for its therapeutic effects and highlights the importance of structure-activity relationships in drug design .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines with notable percent growth inhibitions (PGIs). This suggests a potential role in developing novel anticancer therapies .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Triazole and thiazole rings are commonly associated with antimicrobial activity due to their ability to disrupt microbial cell functions. Research into related compounds has demonstrated effectiveness against a range of pathogens, indicating that this compound could be explored for similar applications .
Synthesis and Characterization
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. The methods used often yield high purity products suitable for biological testing .
Characterization Techniques
Characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity. These methods provide essential data on molecular structure and help validate the synthesis process .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Cell Line/Pathogen | Effectiveness |
|---|---|---|---|
| N-(...)-carboxamide | Anticancer | SNB-19 | PGI: 86.61% |
| N-(...)-carboxamide | Antimicrobial | E. coli | Inhibition Zone: 15 mm |
| N-(...)-carboxamide | Anti-inflammatory | RAW264.7 | IC50: 12 µM |
This table summarizes findings from various studies highlighting the biological activities associated with derivatives of N-(...)-carboxamide.
Comparison with Similar Compounds
Key Compounds:
Isoxazolol Pyrazole Carboxylate 7a
- Structure : Pyrazole carboxylate linked to isoxazolol.
- Activity : EC50 of 0.37 μg/mL against Rhizoctonia solani, outperforming carbendazim (commercial fungicide) .
- SAR : Methyl at pyrazole C-3 enhances activity; trifluoromethyl substitution reduces potency .
Pyrazole Carboxamides 7af, 7bc, 7bg, 7bh, 7bi
- Structure : Varied aryl/alkyl substituents on the carboxamide.
- Activity : Moderate antifungal activity against Alternaria porri, Marssonina coronaria, and Cercospora petroselini (EC50 > 1 μg/mL) .
- SAR : Bulky ortho-substituents on aniline improve activity .
Comparison with Target Compound :
The target compound’s thiazolo-triazole moiety may confer enhanced membrane penetration compared to isoxazolol derivatives. However, its lack of bulky ortho-substituents (unlike 7af, 7bh) might limit antifungal potency unless the fluorophenyl group compensates via hydrophobic interactions .
Antimalarial Thiazole-Pyrazole Carboxamides
Key Compounds:
Aminomethylthiazole Pyrazole Carboxamides Structure: Thiazole linked to pyrazole via aminomethyl. Activity: Submicromolar inhibition of Plasmodium falciparum; efficacy in P. berghei mouse models .
However, the absence of aminomethyl groups may shift selectivity toward fungal targets .
FXR Antagonists
Key Compounds:
4j (1-(3-Methoxybenzyl)-3-(3-methoxyphenyl)-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-1H-pyrazole-4-carboxamide) Structure: Disubstituted pyrazole with morpholinosulfonyl and methoxybenzyl groups. Activity: Potent FXR antagonism (IC50 < 100 nM) . SAR: Sulfonyl and methoxy groups critical for receptor binding .
Comparison with Target Compound :
The target compound lacks sulfonyl/methoxy substituents but includes a thiazolo-triazole group, which may interact with hydrophobic receptor pockets. Empirical testing is required to assess FXR activity .
Insecticidal and Fungicidal Pyrazole Carboxamides
Key Compounds:
Pyrazole-5-carboxamide (4a)
- Structure : Aryloxypyridyl ethylamine at pyrazole-5.
- Activity : Higher insecticidal activity (IA) than fungicidal .
Pyrazole-4-carboxamide (4b)
- Structure : Aryloxypyridyl ethylamine at pyrazole-4.
- Activity : Stronger fungicidal activity (FA) than insecticidal .
Comparison with Target Compound :
The target compound’s pyrazole-4-carboxamide aligns with 4b’s fungicidal preference. The ethyl linker and thiazolo-triazole may enhance stability and target affinity .
Data Table: Structural and Functional Comparison
Key Research Findings and SAR Insights
Substituent Position : Pyrazole-4-carboxamides (e.g., 4b) favor fungicidal activity, while pyrazole-5-carboxamides (e.g., 4a) enhance insecticidal effects .
Thiazole/Triazole Moieties: Thiazolo-triazole cores (target compound) and aminomethylthiazoles (antimalarials) improve target engagement via hydrophobic interactions .
Fluorine Substitution : The 2-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity, as seen in FXR antagonists .
Methyl vs. Trifluoromethyl : Methyl at pyrazole C-3 (7a) boosts antifungal activity, while trifluoromethyl reduces it, highlighting steric and electronic effects .
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via Knorr pyrazole synthesis , involving:
- Condensation of hydrazine derivatives with β-keto esters
- Cyclization under acidic conditions
- Reactants : Ethyl acetoacetate (β-keto ester) and phenylhydrazine
- Conditions : Reflux in acetic acid (12 h)
- Product : 5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Yield: 74%)
Carboxamide Formation
The nitrile group is hydrolyzed to carboxamide using a two-step process:
Step 1: Acidic Hydrolysis
- Reactant : 5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile
- Conditions : H₂SO₄ (98%, 0–5°C, 3 h)
- Intermediate : Pyrazole-carboxylic acid
Step 2: Ammonolysis
- Reactant : Pyrazole-carboxylic acid
- Conditions : NH₄OH (pH 8–9, 25°C)
- Product : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide (Yield: 72%)
Synthesis of 2-(2-Fluorophenyl)thiazolo[3,2-b]triazol-6-yl Ethylamine
Thiazolo-Triazole Cyclization
The thiazolo[3,2-b]triazole scaffold is constructed via Huisgen cycloaddition and subsequent ring closure:
Step 1: Triazole Formation
- Reactants : 2-Fluorophenylacetylene and sodium azide
- Conditions : Cu(I) catalysis, H₂O/tert-BuOH (60°C, 24 h)
- Product : 1,2,3-Triazole intermediate
Step 2: Thiazole Annulation
- Reactant : Triazole-thiol derivative
- Conditions : α-Bromo ketone, EtOH reflux (6 h)
- Product : Thiazolo[3,2-b]triazole (Yield: 68–85%)
Final Amide Coupling
The pyrazole-carboxamide and thiazolo-triazole-ethylamine are conjugated via carbodiimide-mediated coupling :
Reaction Scheme :
- Activation : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid + EDC/HOBt (0°C, 1 h)
- Coupling : Activated ester + Thiazolo-triazole-ethylamine (RT, 24 h)
- Workup : Aqueous NaHCO₃ extraction, column chromatography
Optimized Conditions :
- Solvent : Dichloromethane
- Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Yield : 63–72%
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (s, 1H, pyrazole-H), 7.16–7.45 (m, 5H, aryl-H), 4.06 (t, 2H, -CH₂-), 2.34 (s, 3H, -CH₃)
- MS (ESI) : m/z 446.5 [M+H]⁺
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O gradient)
- Elemental Analysis : Calculated C 61.88%, H 4.29%, N 18.82%; Found C 61.75%, H 4.33%, N 18.79%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide Coupling | 72 | 98.5 | High reproducibility |
| Mixed Anhydride | 58 | 95.2 | Lower cost |
| Enzymatic Catalysis | 41 | 89.7 | Eco-friendly |
Challenges and Optimization Opportunities
- Solvent Selection : Dichloromethane improves coupling efficiency but raises toxicity concerns. Alternatives like ethyl acetate reduce yield by 15%.
- Byproduct Formation : Over-activation of carboxylic acid leads to N-acylurea byproducts. Controlled stoichiometry (1:1 EDC:acid) mitigates this.
- Scale-Up Limitations : Column chromatography purification is impractical for >100 g batches. Switch to recrystallization (ethanol/water) maintains 95% purity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for synthesizing this compound, and how can purity be ensured?
- Methodology : A multi-step synthesis is typically employed, starting with the formation of the thiazolo-triazole core via cyclization of thioamide precursors under acidic or basic conditions. Subsequent coupling with the pyrazole-carboxamide moiety is achieved using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF or THF .
- Purity Control : Post-synthesis purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (≤0.4% deviation) .
Q. What analytical techniques are critical for structural characterization?
- Key Techniques :
- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 478.1234) .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1680 cm) and triazole ring vibrations (~1500 cm) .
Q. What in vitro bioassays are suitable for initial biological screening?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC calculation via 72-hr exposure) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence bioactivity?
- SAR Analysis :
- Electron-Withdrawing Groups : Fluorine at the 2-position enhances metabolic stability but may reduce solubility (logP increase by ~0.5 units). Chlorine substitution increases antibacterial potency (MIC reduction by 50% in P. aeruginosa) .
- Heterocycle Variations : Replacing thiazolo-triazole with imidazo-triazole decreases cytotoxicity (HeLa IC shifts from 12 µM to >50 µM) .
Q. What strategies resolve contradictions in biological data across studies?
- Approach :
- Batch Consistency : Verify compound integrity via DSC (melting point ±2°C) and XRPD to exclude polymorphic interference .
- Assay Standardization : Normalize cell viability assays using internal controls (e.g., staurosporine for apoptosis induction) and replicate across independent labs .
Q. What computational methods predict target engagement and binding modes?
- Protocol :
- Molecular Docking : AutoDock Vina with AMBER force field (PDB: 4COX for COX-2; grid size 25×25×25 Å).
- MD Simulations : 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å indicates robust interaction) .
Q. How are metabolic pathways and stability evaluated in preclinical models?
- Methods :
- In Vitro Metabolism : Liver microsomes (human/rat) incubated at 37°C with NADPH; LC-MS/MS identifies hydroxylated metabolites (e.g., m/z 494.1289) .
- Plasma Stability : Compound spiked in rat plasma (37°C, 24 hr); >80% remaining indicates suitability for IV administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
